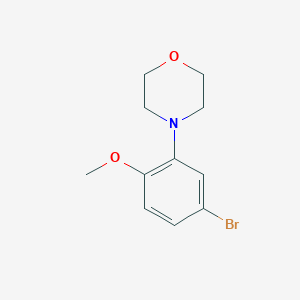

4-(5-Bromo-2-methoxyphenyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

4-(5-bromo-2-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)8-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |

InChI Key |

NUPBXYDSUSTQTR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 5 Bromo 2 Methoxyphenyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(5-Bromo-2-methoxyphenyl)morpholine, two primary strategic disconnections can be considered. The most common and effective disconnection is at the C-N bond between the aromatic ring and the morpholine (B109124) nitrogen. This approach simplifies the synthesis into two key fragments: a substituted aryl halide and morpholine. This strategy is particularly advantageous as it leverages well-established cross-coupling methodologies.

A second, less common, disconnection could involve the formation of the morpholine ring on a pre-existing aniline (B41778) derivative. However, this approach is often more complex and may require harsher reaction conditions. Therefore, the C-N disconnection is the more strategically sound approach for the synthesis of this target molecule.

Palladium-Catalyzed Coupling Reactions in Synthesis (e.g., Buchwald-Hartwig Amination for aryl amines)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org In the context of synthesizing this compound, the Buchwald-Hartwig amination would involve the reaction of 1,4-dibromo-2-methoxybenzene with morpholine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. acs.org

A typical procedure for a Buchwald-Hartwig amination might involve mixing the bromo-aromatic compound with morpholine, a palladium source like Pd(OAc)₂, a suitable phosphine ligand such as BINAP, and a base like cesium carbonate in a solvent like toluene, followed by heating under an inert atmosphere. organic-synthesis.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Buchwald-Hartwig amination is highly dependent on the specific reaction conditions and the chosen catalyst system. Key parameters for optimization include the palladium precursor, the phosphine ligand, the base, the solvent, and the reaction temperature.

Table 1: Key Parameters for Optimization of Buchwald-Hartwig Amination

| Parameter | Options | Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Pre-catalyst stability and ease of reduction to the active Pd(0) species. nih.gov |

| Phosphine Ligand | t-BuXPhos, RuPhos, Xantphos, BINAP | Ligand steric bulk and electron-donating ability influence catalytic activity and stability. acs.orgorganic-synthesis.com |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu, LiOtBu | Base strength and solubility can significantly impact the rate of deprotonation and overall reaction kinetics. nih.gov |

| Solvent | Toluene, Dioxane, THF | Solvent polarity and boiling point affect reactant solubility and reaction temperature. acs.orgnih.gov |

| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. acs.orgorganic-synthesis.com |

Systematic screening of these parameters is essential to identify the optimal conditions for the synthesis of this compound, maximizing yield and minimizing reaction time and impurities. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Protocols

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com In the synthesis of this compound, several green chemistry approaches can be considered.

One key aspect is the use of more environmentally benign solvents or even solvent-free conditions. mdpi.com While traditional cross-coupling reactions often employ volatile organic solvents, research is ongoing into the use of greener alternatives like water, ionic liquids, or deep eutectic solvents. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com

Catalyst choice also plays a role in the greenness of a synthesis. While palladium is a highly effective catalyst, it is a precious and costly metal. mdpi.com Research into catalysis with more abundant and less toxic first-row transition metals like nickel, copper, and iron is an active area of investigation. mdpi.com Furthermore, the development of highly efficient catalysts that can be used at very low loadings minimizes metal contamination in the final product and reduces waste. mdpi.com

Recent advancements in the synthesis of morpholines themselves also highlight green chemistry principles. For instance, a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK has been reported for the conversion of 1,2-amino alcohols to morpholines, offering environmental and safety benefits over traditional methods. nih.govchemrxiv.orgchemrxiv.org

Stereoselective Synthesis Considerations (if applicable to chiral analogs)

While this compound itself is achiral, the synthesis of chiral analogs with substituents on the morpholine ring is of significant interest in medicinal chemistry. Stereoselective synthesis of substituted morpholines can be achieved through various methods.

One approach involves the use of chiral starting materials, such as enantiomerically pure amino alcohols, which can be cyclized to form the desired morpholine stereoisomer. Another strategy is the use of stereoselective reactions, such as asymmetric hydrogenation or asymmetric cyclization, to introduce chirality during the synthesis.

For example, copper-promoted oxyamination of alkenes has been reported as a method for the stereoselective synthesis of 2-aminomethyl functionalized morpholines, often with high levels of diastereoselectivity. nih.gov The stereochemical outcome of such reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Isolation and Purification Techniques for Research-Grade Material

After the synthesis of this compound, obtaining a high-purity product is crucial for its use in research and development. The primary method for purification is typically column chromatography on silica (B1680970) gel.

The choice of eluent system for column chromatography is determined by the polarity of the target compound and any impurities. A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is often employed to effectively separate the desired product from starting materials, catalyst residues, and byproducts.

Following chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. The purity of the final compound is then typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For solid compounds, recrystallization can be an effective final purification step to obtain crystalline material of high purity.

An extensive search for specific experimental and computational data on the chemical compound This compound did not yield the detailed research findings required to construct the requested scientific article. While information on related compounds and the general characteristics of the morpholine and bromomethoxyphenyl moieties is available, specific spectroscopic, crystallographic, and conformational analysis data for the target molecule could not be located in the public domain through the performed searches.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline for "Elucidation of Molecular Structure and Conformation of this compound" and its subsections. Generating content for the specified sections (3.1 through 3.4) would require access to specific 2D NMR, HRMS, IR/Raman, and X-ray crystallography data, as well as computational or experimental conformational studies, which are not available in the search results.

To fulfill the user's request, access to proprietary chemical databases or original research articles that specifically characterize this compound would be necessary. Without such sources, any attempt to write the article would rely on speculation and data from analogous but distinct molecules, violating the strict instruction to focus solely on "this compound".

Theoretical and Computational Investigations of 4 5 Bromo 2 Methoxyphenyl Morpholine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(5-Bromo-2-methoxyphenyl)morpholine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can provide a detailed understanding of its geometry and electronic properties. researchgate.net

The initial step in these calculations is the geometry optimization of the molecule to find its lowest energy conformation. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. These descriptors help in predicting the chemical behavior of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

Other global reactivity descriptors that can be derived from these energies include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.97 | Indicates the molecule's electron-donating capacity. |

| LUMO Energy | -0.85 | Indicates the molecule's electron-accepting capacity. |

| Energy Gap (ΔE) | 5.12 | A measure of chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | 3.41 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | 2.56 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 2.27 | Quantifies the electrophilic nature of a molecule. |

Note: The values in this table are representative and based on typical DFT calculations for similar organic molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which has rotatable bonds and a morpholine (B109124) ring that can adopt different conformations, MD simulations are invaluable for exploring its conformational space. mdpi.com The morpholine ring typically exists in a chair conformation, but boat and twist-boat conformations are also possible, though energetically less favorable. researchgate.net

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent like water. researchgate.net By simulating the molecule over a period of time (from nanoseconds to microseconds), it is possible to observe conformational transitions and determine the relative populations of different conformers. mdpi.com This information is crucial for understanding how the molecule might interact with biological targets, as the conformation can significantly influence binding affinity. mdpi.com

The primary conformations of interest for this compound would be the chair form of the morpholine ring and the rotational isomers (rotamers) arising from the rotation around the single bond connecting the phenyl ring to the morpholine nitrogen. researchgate.netnih.gov MD simulations can help to identify the most stable rotamers and the energy barriers between them. mdpi.com

Prediction of Molecular Descriptors Relevant to Biological Interactions (e.g., electrostatic potential surfaces, frontier molecular orbitals)

The interaction of a molecule with a biological target, such as a protein receptor or an enzyme, is governed by its electronic and steric properties. Computational methods can predict several molecular descriptors that provide insight into these interactions.

Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be involved in electrophilic interactions. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the oxygen atom of the morpholine ring and the methoxy (B1213986) group would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Frontier Molecular Orbitals (FMOs): As mentioned in section 4.1, the HOMO and LUMO are the frontier molecular orbitals. The spatial distribution of these orbitals is important for understanding chemical reactivity. The HOMO is where an electrophilic attack is most likely to occur, while the LUMO is the site for nucleophilic attack. Visualizing the distribution of these orbitals on the molecular structure can pinpoint the specific atoms or regions involved in these interactions. For instance, the HOMO might be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed more across the entire molecule.

In Silico ADME Prediction for Chemical Biology Probes

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery and chemical biology, allowing for the early assessment of a compound's pharmacokinetic properties. computabio.comnih.gov Various computational models, many of which are based on quantitative structure-property relationships (QSPR), are used to predict these properties. nih.gov

Permeability through biological membranes, such as the intestinal wall or the blood-brain barrier, is a key factor in determining a drug's bioavailability. Computational models can predict permeability based on physicochemical properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. ijsdr.org Lipinski's "Rule of Five" is a well-known set of guidelines that uses these properties to predict oral bioavailability. ijsdr.org

The distribution of a compound throughout the body is influenced by factors such as its ability to bind to plasma proteins and its volume of distribution (Vd). In silico tools can provide estimates for these parameters.

Table 2: Illustrative In Silico ADME Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 286.15 g/mol | Within the range for good oral bioavailability. |

| LogP | 2.8 | Indicates good lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Within the acceptable range for drug-likeness. |

| Polar Surface Area (PSA) | 31.6 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

Note: These values are representative and typical for a molecule with this structure, as would be predicted by common in silico tools. ijsdr.org

The metabolism of a drug can significantly affect its efficacy and duration of action. In silico tools can predict the likely sites of metabolism on a molecule. sci-hub.se These programs use databases of known metabolic reactions to identify which parts of a new molecule are susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For this compound, potential sites of metabolism could include:

O-demethylation of the methoxy group.

Hydroxylation of the phenyl ring or the morpholine ring.

Oxidation of the morpholine ring.

Predicting these pathways is crucial for identifying potentially active or toxic metabolites.

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogs

The computational insights gained from the study of this compound can be used to design analogs with improved properties. This can be approached through ligand-based or structure-based methods.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be used. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active molecules, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for activity. Analogs of this compound could then be designed to better fit this pharmacophore model.

Structure-Based Drug Design: If the 3D structure of the biological target is known, structure-based methods like molecular docking can be employed. mdpi.com Docking simulations would predict the preferred binding orientation of this compound within the active site of the target protein. mdpi.com This information can then be used to design analogs that form stronger interactions with the target, for example, by adding functional groups that can form additional hydrogen bonds or hydrophobic interactions. The binding affinity of these new analogs can be estimated using scoring functions or more rigorous methods like free energy calculations. mdpi.com For instance, if docking revealed a nearby hydrogen bond donor in the protein's active site, an analog could be designed with a hydrogen bond acceptor at the corresponding position to enhance binding.

Reactivity, Derivatization, and Analog Synthesis of 4 5 Bromo 2 Methoxyphenyl Morpholine

Functional Group Transformations and Strategic Modifications

The structure of 4-(5-bromo-2-methoxyphenyl)morpholine allows for several strategic modifications targeting its key functional groups. These transformations are instrumental in creating a library of related compounds for further investigation.

The aryl bromide is a particularly reactive handle for modification. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net For instance, Suzuki-Miyaura coupling with arylboronic acids can introduce a wide array of substituted phenyl or heteroaryl groups at the 5-position of the phenyl ring. mdpi.com Similarly, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines, alcohols, or thiols can be employed to install diverse functionalities. These reactions provide a powerful platform for systematically altering the steric and electronic properties of this part of the molecule.

The methoxy (B1213986) group (-OCH3) on the phenyl ring is another site for potential modification. Ether cleavage, typically achieved using strong acids like HBr or Lewis acids such as BBr3, would yield the corresponding phenol. This phenolic hydroxyl group can then serve as a point for further derivatization, for example, through etherification or esterification, to introduce new side chains.

The morpholine (B109124) ring itself, while generally stable, can undergo certain transformations. The nitrogen atom's lone pair of electrons confers basic properties and allows for quaternization with alkyl halides. Although the nitrogen is tertiary and part of an aromatic system, under specific and often harsh conditions, ring-opening reactions could be envisaged. Furthermore, oxidation of the carbon atoms alpha to the nitrogen or oxygen of the morpholine ring could be explored to introduce carbonyl functionalities, though this would likely require specialized reagents to overcome the stability of the ring. nih.govresearchgate.net

| Functional Group | Potential Transformation | Reagents/Conditions | Resulting Moiety |

| Aryl Bromide | Suzuki-Miyaura Coupling | Pd catalyst, base, Arylboronic acid | Aryl |

| Aryl Bromide | Sonogashira Coupling | Pd/Cu catalyst, base, Terminal alkyne | Alkynyl |

| Aryl Bromide | Heck Coupling | Pd catalyst, base, Alkene | Alkenyl |

| Aryl Bromide | Buchwald-Hartwig Amination | Pd catalyst, base, Amine/Alcohol/Thiol | Amino/Alkoxy/Thioether |

| Methoxy Group | Ether Cleavage | BBr3, HBr | Phenol |

| Morpholine Nitrogen | Quaternization | Alkyl halide | Quaternary ammonium (B1175870) salt |

Exploration of Reaction Mechanisms for Key Derivatization Pathways

The derivatization of this compound often relies on well-established reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceed through a catalytic cycle. This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the cycle would be initiated by the oxidative addition of the aryl bromide to a palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, where the two organic fragments are coupled to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated.

The mechanism of ether cleavage of the methoxy group with a reagent like BBr3 involves the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond and the formation of a bromomethane (B36050) and a borinate ester intermediate. Subsequent hydrolysis of this intermediate yields the desired phenol.

Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of structurally related analogs of this compound is a key strategy in structure-activity relationship (SAR) studies, particularly in the context of drug discovery. e3s-conferences.org SAR studies aim to understand how modifications to a molecule's structure affect its biological activity. nih.govnih.gove3s-conferences.org

A systematic approach to generating analogs would involve modifying each of the three key components of the molecule:

The Phenyl Ring Substituent: The bromine atom at the 5-position can be replaced with a wide variety of other groups using the cross-coupling reactions mentioned earlier. Analogs with different substituents (e.g., alkyl, aryl, heteroaryl, cyano, nitro, etc.) can be synthesized to probe the effect of steric bulk, electronics, and hydrogen bonding potential at this position.

The Methoxy Group: The methoxy group at the 2-position can be replaced with other alkoxy groups of varying chain lengths or converted to a hydroxyl group. The position of this substituent on the ring could also be varied to explore different substitution patterns.

| Analog Type | Modification Strategy | Rationale for SAR Studies |

| Phenyl Ring Analogs | Palladium-catalyzed cross-coupling at the bromo position. | To explore the impact of steric and electronic properties of the substituent at the 5-position. |

| Methoxy Group Analogs | Demethylation followed by re-alkylation or functionalization of the resulting phenol. | To investigate the role of the substituent at the 2-position, including its size and hydrogen-bonding capacity. |

| Heterocyclic Analogs | Synthesis from precursors with different cyclic amines (e.g., piperidine, piperazine). | To determine the importance of the morpholine ring's structure, including the presence of the oxygen atom. |

Application as a Building Block in Complex Molecular Architectures

Due to its functional handles, this compound can serve as a valuable building block in the synthesis of more complex molecular architectures. The aryl bromide functionality, in particular, allows for its incorporation into larger molecules through cross-coupling reactions. For example, it could be coupled with a molecule already containing other functional groups to create bifunctional compounds or to append the 2-methoxyphenyl-morpholine moiety to a larger scaffold.

In the synthesis of polymers or materials, this compound could be used to introduce the substituted morpholine unit into a polymer backbone or as a side chain, potentially influencing the material's properties such as solubility, thermal stability, or its interaction with other molecules.

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal reactivity of this compound has not been specifically reported in the literature. However, predictions can be made based on the behavior of similar aromatic compounds.

Aryl bromides are known to undergo photochemical cleavage of the carbon-bromine bond upon irradiation with UV light, which can lead to the formation of radical intermediates. These radicals could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization, depending on the reaction conditions.

Thermally, the compound is expected to be relatively stable. The aromatic ring and the morpholine moiety are generally robust. At very high temperatures, decomposition would likely involve the cleavage of the weakest bonds, which might include the C-Br bond or bonds within the morpholine ring. The presence of the methoxy group might also offer a pathway for thermal degradation through ether cleavage.

Investigation of Biological Interactions and Molecular Targets of 4 5 Bromo 2 Methoxyphenyl Morpholine in Vitro & Preclinical Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

No data from in vitro receptor binding assays for 4-(5-Bromo-2-methoxyphenyl)morpholine are available. To determine its pharmacological profile, this compound would need to be screened against a panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. The results of such assays would typically be presented in a table format, indicating the binding affinity (e.g., Ki or IC50 values) for various targets and demonstrating the compound's selectivity.

Enzyme Inhibition Assays and Mechanistic Studies (e.g., Kinetic Analysis)

There is no published information regarding the ability of this compound to inhibit enzyme activity. A comprehensive evaluation would involve screening the compound against a broad range of enzyme classes (e.g., kinases, proteases, phosphatases). Should any inhibitory activity be identified, mechanistic studies, such as kinetic analyses (e.g., Michaelis-Menten kinetics), would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Cellular Assays for Pathway Modulation and Phenotypic Screening

Information from cellular assays to assess the effects of this compound on cellular pathways or to conduct phenotypic screening is not available in the current body of scientific literature.

Mechanism-of-Action Elucidation in Cell-Based Systems

Without initial data on the compound's biological activity, no mechanism-of-action studies in cell-based systems have been performed or published for this compound. Such studies would typically follow the identification of a specific cellular effect.

Investigation of Intracellular Signaling Pathways

There are no reports on the investigation of intracellular signaling pathways modulated by this compound. Research in this area would involve treating relevant cell lines with the compound and analyzing changes in key signaling molecules and pathways using techniques like Western blotting, reporter gene assays, or phospho-protein arrays.

Target Identification and Validation Strategies (e.g., Chemical Proteomics, Affinity Chromatography)

As no primary biological activity has been reported, no target identification or validation studies for this compound have been published. Strategies such as chemical proteomics and affinity chromatography are powerful tools used to identify the specific molecular targets of a compound, but these are typically employed after initial biological activity has been established.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

Structure-activity relationship (SAR) studies for this compound have not been described in the literature. SAR studies involve the synthesis and biological testing of a series of structurally related analogs to determine which parts of the molecule are crucial for its biological activity. This process is fundamental for optimizing potency and selectivity but requires an initial lead compound with known biological effects.

High-Throughput Screening Campaigns for Novel Bioactivities

A comprehensive review of scientific literature and public bioassay databases reveals a lack of specific high-throughput screening (HTS) campaigns for the compound this compound. At present, there are no publicly available datasets or detailed research findings from large-scale screening initiatives designed to uncover novel biological activities or molecular targets for this specific molecule.

High-throughput screening is a foundational methodology in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds against specific biological targets or cellular models to identify "hit" compounds with desired activity. These campaigns are instrumental in the initial phases of research to identify starting points for drug development or to probe the functions of biological pathways.

While the morpholine (B109124) and bromo-methoxyphenyl moieties are individually present in various biologically active compounds, and are considered privileged structures in medicinal chemistry, specific HTS data for the combined scaffold of this compound has not been reported. The absence of such data indicates that this compound may not have been included in major institutional or pharmaceutical screening libraries, or that the results of any such screenings have not been published in the public domain.

Consequently, without primary data from HTS campaigns, no detailed analysis of novel bioactivities, hit rates, or structure-activity relationships derived from large-scale screening can be provided for this compound. Further research, potentially involving the inclusion of this compound in future screening libraries, would be necessary to explore its broader biological interaction profile.

Advanced Preclinical Characterization of 4 5 Bromo 2 Methoxyphenyl Morpholine Excluding Human Clinical Data

In Vitro Metabolic Stability and Cytochrome P450 Inhibition Profiling

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods to assess this stability. These assays quantify the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. The intrinsic clearance (CLint) and half-life (t1/2) are key parameters derived from these studies.

Currently, specific data on the in vitro metabolic stability of 4-(5-Bromo-2-methoxyphenyl)morpholine is not extensively available in the public domain. However, the morpholine (B109124) and methoxyphenyl moieties present in its structure are common in various pharmacologically active compounds. The metabolic fate of such compounds often involves O-demethylation of the methoxy (B1213986) group and oxidation of the morpholine ring.

Similarly, the potential for a new chemical entity to inhibit major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a crucial aspect of preclinical assessment to predict potential drug-drug interactions. Inhibition can be reversible (competitive or non-competitive) or irreversible (time-dependent or mechanism-based). The IC50 value, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard metric for quantifying the inhibitory potential. While general screening for CYP inhibition is a standard part of drug discovery, specific IC50 values for this compound against various CYP isoforms are not readily found in published literature.

Membrane Permeability Studies (In Vitro models: e.g., Caco-2, PAMPA)

For a systemically acting oral drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. In vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict intestinal permeability.

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This model can assess both passive diffusion and active transport mechanisms. The apparent permeability coefficient (Papp) is the primary endpoint of this assay.

PAMPA, on the other hand, is a non-cell-based assay that evaluates passive diffusion across an artificial lipid membrane. It is a higher throughput and more cost-effective method often used in early drug discovery. A good correlation between PAMPA and Caco-2 permeability is often observed for compounds that are primarily absorbed via passive diffusion.

Detailed experimental data, including Papp values from Caco-2 assays or permeability values from PAMPA studies for this compound, are not currently available in peer-reviewed publications.

Plasma Protein Binding Characteristics (In Vitro)

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. High plasma protein binding can limit the amount of free drug available, potentially impacting its efficacy and clearance.

In vitro methods such as equilibrium dialysis, ultrafiltration, and ultracentrifugation are employed to determine the percentage of a drug that is bound to plasma proteins. This information is crucial for interpreting pharmacokinetic and pharmacodynamic data. Specific data regarding the plasma protein binding percentage for this compound in human or relevant animal species plasma has not been publicly reported.

Early-Stage Preclinical Pharmacokinetic (PK) Studies in Relevant Animal Models (e.g., Rodent In Vivo Exposure Profiles)

Following promising in vitro data, early-stage in vivo pharmacokinetic studies are conducted in animal models, typically rodents (mice or rats), to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism. These studies provide essential parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

Such studies are fundamental for establishing a preliminary understanding of a compound's in vivo behavior and for guiding dose selection for subsequent efficacy and toxicology studies. However, specific in vivo pharmacokinetic data for this compound in any rodent species, including plasma concentration-time profiles and derived PK parameters, are not available in the public scientific literature.

Applications of 4 5 Bromo 2 Methoxyphenyl Morpholine As a Chemical Probe

Utility in Target Validation and Deconvolution Studies

There is no available scientific literature that describes the use of 4-(5-Bromo-2-methoxyphenyl)morpholine as a chemical probe for validating or de-convoluting biological targets.

Development as a Pharmacological Tool for Investigating Biological Processes

No research has been published detailing the development and application of this compound as a pharmacological tool to investigate specific biological pathways or processes.

Scaffold for Lead Compound Identification in Drug Discovery Programs

While the morpholine (B109124) moiety is a common scaffold in medicinal chemistry, there is no specific information available on the use of this compound as a starting point or scaffold for the identification of lead compounds in drug discovery programs.

Role in Understanding Structure-Activity Relationships within the Morpholine Class

There are no published structure-activity relationship (SAR) studies that include this compound, and therefore its specific contribution to the understanding of SAR within the broader class of morpholine-containing compounds cannot be detailed.

Future Perspectives and Emerging Research Avenues for 4 5 Bromo 2 Methoxyphenyl Morpholine

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

Future research will likely focus on developing novel and efficient synthetic routes to create a diverse library of analogs based on the 4-(5-Bromo-2-methoxyphenyl)morpholine scaffold. Traditional methods for synthesizing N-arylmorpholines often involve harsh reaction conditions and limited substrate scope. Modern synthetic strategies, however, offer pathways to greater molecular diversity with improved efficiency and stereoselectivity.

One promising approach is the use of palladium-catalyzed carboamination reactions, which can enable the construction of the morpholine (B109124) ring with controlled stereochemistry. nih.gov This method would allow for the introduction of various substituents on the morpholine ring itself, leading to a wide array of cis- and trans-disubstituted analogs. Furthermore, recent advancements in green chemistry are promoting one- or two-step, redox-neutral protocols for morpholine synthesis from 1,2-amino alcohols, utilizing inexpensive and safer reagents. wmocollege.ac.in

The diversification of the 5-bromo-2-methoxyphenyl moiety also presents a key area for exploration. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This would enable the introduction of a wide range of functional groups at this position, including aryl, heteroaryl, alkynyl, and amino moieties, thereby generating a library of compounds with diverse electronic and steric properties.

| Synthetic Strategy | Potential Diversification Points | Desired Outcome |

| Palladium-catalyzed carboamination | Morpholine ring | Generation of stereoisomers and substituted morpholine analogs |

| Green synthetic protocols | Overall synthesis | More efficient, environmentally friendly, and scalable synthesis |

| Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Bromine atom on the phenyl ring | Introduction of a wide variety of functional groups for structure-activity relationship studies |

Advanced Computational Modeling for Predictive Chemical Biology

In the absence of extensive experimental data, advanced computational modeling will be instrumental in predicting the biological activities and potential targets of this compound and its derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can provide valuable insights to guide future experimental work. bhsai.orgsimulations-plus.comaurigeneservices.comsimulations-plus.comnih.gov

Molecular docking studies could be employed to screen a virtual library of this compound analogs against a panel of known biological targets, particularly those associated with central nervous system (CNS) disorders, as many phenylmorpholine derivatives exhibit neuroactivity. nih.govgoogle.com This could help in identifying potential protein targets and elucidating the key molecular interactions responsible for binding. nih.govmdpi.comnih.gov

Furthermore, the development of robust 3D-QSAR models can help in understanding the relationship between the chemical structure of these compounds and their predicted biological activity. researchgate.net By analyzing the impact of different substituents on the phenyl and morpholine rings, these models can guide the design of new analogs with enhanced potency and selectivity. Predictive ADMET models will also be crucial in the early stages of research to assess the drug-likeness of these compounds and to identify potential liabilities, thereby prioritizing the most promising candidates for synthesis and biological evaluation. bhsai.orgsimulations-plus.comaurigeneservices.comsimulations-plus.comnih.gov

Deepening Mechanistic Understanding of Biological Interactions

Should initial screenings identify biological activity for this compound or its analogs, a crucial future direction will be to unravel the underlying mechanism of action. This involves identifying the specific molecular targets and understanding how the compound modulates their function to elicit a biological response.

A variety of target deconvolution techniques can be employed for this purpose. nih.govbohrium.com Affinity-based methods, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, can be a powerful tool for target identification. nih.gov Additionally, genetic approaches, such as screening for resistance mutations in the presence of the compound, can provide clues about its molecular target.

Once a target is identified, further biochemical and biophysical assays will be necessary to validate the interaction and to characterize the binding kinetics and thermodynamics. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide atomic-level details of the compound-target interaction, which would be invaluable for understanding the mechanism of action and for guiding further structure-based drug design efforts.

Integration into Advanced Screening Platforms for Chemical Biology

The potential of this compound and its derivatives as chemical probes or therapeutic leads can be systematically explored through their integration into advanced high-throughput screening (HTS) platforms. nih.govnih.govbohrium.com HTS allows for the rapid and parallel testing of large compound libraries against a variety of biological assays, enabling the identification of "hit" compounds with desired activities. nih.govnih.gov

Given the prevalence of the phenylmorpholine scaffold in CNS-active compounds, it would be particularly interesting to screen a library of this compound analogs in phenotypic screens using neuronal cell models or even whole organisms like zebrafish. researchgate.netfrontiersin.org These screens can identify compounds that modulate complex cellular processes or organismal behaviors relevant to neurological disorders, without a preconceived target. nih.govnih.gov

Furthermore, target-based HTS campaigns could be designed based on predictions from computational modeling. For instance, if in silico studies suggest a potential interaction with a specific receptor or enzyme, a biochemical or cell-based assay could be developed to screen for modulators of that target.

| Screening Platform | Purpose | Potential Outcomes |

| High-Throughput Phenotypic Screening (e.g., neuronal cell models, zebrafish) | Unbiased discovery of biological activity | Identification of compounds with neuroprotective, anti-inflammatory, or other desirable effects |

| High-Throughput Target-Based Screening | Validation of computational predictions | Discovery of potent and selective modulators of specific biological targets |

Development of Bioconjugates and Derivatized Probes for Specific Applications

The chemical structure of this compound lends itself to the development of bioconjugates and derivatized probes for a variety of applications in chemical biology. The bromine atom on the phenyl ring can be functionalized to introduce reactive handles for conjugation to other molecules.

For instance, the bromine could be converted to an azide (B81097) or an alkyne, enabling the use of "click chemistry" for efficient and specific bioconjugation. wmocollege.ac.inacs.orgnih.gov This would allow for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to create chemical probes for visualizing the subcellular localization of the compound or for use in pull-down assays to identify its binding partners. researchgate.netnih.govnih.govacs.org

Moreover, derivatization of the morpholine nitrogen or other positions on the scaffold could be explored to create photoaffinity labels. These probes can be used to covalently crosslink to their biological targets upon photoactivation, providing a powerful tool for target identification and validation. The development of such probes will be essential for a deeper understanding of the biological roles of any active compounds derived from the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Bromo-2-methoxyphenyl)morpholine?

- Methodological Answer : The compound can be synthesized via oxidative addition reactions using tert-butyl hydroperoxide as an oxidizing agent. For example, tris(5-bromo-2-methoxyphenyl)antimony reacts with thiophene-2-aldoxime in a 1:2 molar ratio to yield derivatives with bromo-methoxyphenyl groups . Nickel-catalyzed cross-coupling reactions (e.g., amination of aryl bromides with morpholine) are also effective, leveraging catalysts like Ni(COD)₂ and ligands such as 2,2'-bipyridyl. Reaction optimization includes controlling temperature (80–100°C), solvent (toluene or DMF), and stoichiometry (3:1 amine-to-aryl bromide ratio) .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. Data collection uses a Bruker SMART APEX diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections are applied via multi-scan methods (e.g., SADABS) . Refinement in SHELXL involves iterative least-squares cycles to minimize residuals (R factor < 0.05). Key parameters include:

| Unit Cell (Å, °) | a = 5.8619, b = 7.7495, c = 10.9601 | α = 106.43, β = 104.55, γ = 94.47 |

| Space Group | P1 | V = 456.25 ų |

Crystallographic disorder, observed in some derivatives, is modeled using split positions and occupancy refinement .

Q. What spectroscopic methods are typically used for characterizing purity and structure?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., morpholine C-O-C stretch at ~1100 cm⁻¹, bromoaryl C-Br at ~560 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves methoxy (-OCH₃) singlets at δ 3.8–4.0 ppm and aromatic protons (J coupling ~8 Hz for para-substituted bromo groups). ¹³C NMR confirms quaternary carbons adjacent to bromine (~115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions (e.g., m/z 316.04 for C₁₁H₁₃BrNO₂) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

- Methodological Answer : Discrepancies arise from thermal motion, disorder, or twinning. Strategies include:

- Disorder Modeling : Split atomic positions with restrained occupancy (e.g., SHELXL commands AFIX 66/67) .

- Twinning Refinement : Use TWIN/BASF commands in SHELXL for non-merohedral twins.

- Validation Tools : Check R-factor convergence (target: ΔR < 0.01) and ADDSYM analysis to detect missed symmetry . For high Rint values (>0.05), re-exclude outliers or recollect data.

Q. What strategies are effective for optimizing coupling reactions involving bromoaryl groups in morpholine derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Ni(0) catalysts (e.g., Pd(PPh₃)₄ vs. Ni(COD)₂) for Buchwald-Hartwig amination. Nickel systems are cost-effective but require rigorous oxygen-free conditions .

- Solvent Effects : Polar aprotic solvents (DMF, DMAc) enhance nucleophilicity of morpholine. Additives like Cs₂CO₃ improve deprotonation.

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) while maintaining yields >80% .

Q. How should one design experiments to investigate electronic effects of substituents on the morpholine ring’s reactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position of the morpholine ring. Compare reaction rates in SNAr or cross-coupling reactions .

- DFT Calculations : Use Gaussian09 to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Correlate with experimental yields .

- Kinetic Studies : Monitor reactions via in-situ IR or HPLC to derive rate constants (k) and Hammett plots (ρ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.